1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea
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Overview
Description
1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea is a complex organic compound with a unique structure that combines a dimethylamino group, a hydroxyethyl group, and a phenylpropyl group
Preparation Methods
The synthesis of 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with an appropriate hydroxyethylamine to form an intermediate Schiff base. This intermediate is then reacted with phenylpropyl isocyanate to yield the final urea compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired products .
Scientific Research Applications
1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyethyl and phenylpropyl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea can be compared with other similar compounds, such as:
N,N-Dimethyl-4-aminobenzaldehyde: Shares the dimethylamino group but lacks the hydroxyethyl and phenylpropyl groups.
Phenylpropyl isocyanate: Contains the phenylpropyl group but lacks the dimethylamino and hydroxyethyl groups.
Hydroxyethylamine derivatives: Similar in having the hydroxyethyl group but differ in other substituents.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(3-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-23(2)18-12-10-17(11-13-18)19(24)15-22-20(25)21-14-6-9-16-7-4-3-5-8-16/h3-5,7-8,10-13,19,24H,6,9,14-15H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXAGCUSQGVNOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NCCCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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